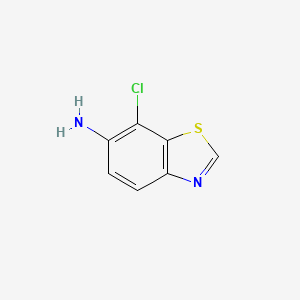

7-Chloro-benzothiazol-6-ylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJOLXNLUGOOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499825 | |

| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70202-00-5 | |

| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of 7-Chloro-benzothiazol-6-ylamine can be determined.

In the ¹H NMR spectrum, the aromatic protons on the benzothiazole (B30560) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amine group. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the aromatic ring will resonate in the region of δ 110-155 ppm. The carbon atom attached to the chlorine (C-7) and the one bearing the amine group (C-6) will have their chemical shifts significantly influenced by these substituents. For instance, in a related compound, 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine, the benzothiazole carbons resonate at δ 130.4 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~8.9 | s | - |

| H-4 | ~7.8 | s | - |

| H-5 | ~7.3 | s | - |

| -NH₂ | Variable | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~168 |

| C-4 | ~125 |

| C-5 | ~120 |

| C-6 | ~145 |

| C-7 | ~130 |

| C-7a | ~150 |

| C-3a | ~135 |

Note: The data in the tables are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely be observed around 1250-1350 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring typically appears in the 1630-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring will show multiple bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically around 700-800 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Thiazole Ring | C=N Stretch | 1630-1680 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

| Chloroalkane | C-Cl Stretch | 700-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₇H₅ClN₂S), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals, providing clues to the compound's structure. Common fragmentation pathways for benzothiazoles can include the cleavage of the thiazole ring and the loss of substituents from the benzene ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity |

| [M]⁺ | 199.99 | 201.99 | Molecular Ion |

| [M-Cl]⁺ | 165.03 | - | Loss of Chlorine |

| [M-HCN]⁺ | 172.99 | 174.99 | Loss of Hydrogen Cyanide |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound and for its quantification in various matrices. For this compound, a reverse-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The purity of the compound is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample, such as those with ≥98% purity as determined by HPLC, is essential for reliable biological and chemical studies. researchgate.net The retention time of the compound is a characteristic property under a specific set of HPLC conditions and can be used for its identification.

Table 5: Typical HPLC Method Parameters for Analysis of Benzothiazole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may have limited volatility due to the polar amine group, it can be analyzed by GC-MS after derivatization.

Derivatization, for instance by acylation of the amine group, can increase the volatility and thermal stability of the compound, making it amenable to GC analysis. The gas chromatogram would provide a retention time for the derivatized compound, and the coupled mass spectrometer would yield a mass spectrum that can confirm its identity. This technique is particularly useful for the analysis of complex mixtures and for detecting trace amounts of the compound or its metabolites.

Biological Activities and Pharmacological Potentials of 7 Chloro Benzothiazol 6 Ylamine Derivatives

In Vitro and In Vivo Biological Evaluation Methodologies

The biological potential of 7-chloro-benzothiazol-6-ylamine derivatives is assessed through a variety of established scientific methods. Initial characterization of newly synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry to confirm their chemical structures. asianpubs.org

In vitro evaluations are fundamental to determining the cytotoxic and antimicrobial effects of these compounds. Common assays to measure anti-cancer activity include the MTT assay and the sulphorhodamine B (SRB) assay, which determine the compounds' inhibitory effects on the proliferation of various cancer cell lines, such as those from breast, colon, and liver cancers. asianpubs.orgnih.govmdpi.com To understand the mechanism of cell death, methods like Hoechst staining and Flow Cytometry (FACS) analysis are employed to detect apoptosis and analyze the cell cycle distribution, identifying phenomena such as cell cycle arrest at the subG1 phase. nih.gov

For antimicrobial screening, the minimum inhibitory concentration (MIC) is a key parameter, determined using microdilution methods against a panel of pathogenic bacteria and fungi. nih.gov The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) may also be determined to understand if the compounds are static or cidal. nih.gov

Promising candidates from in vitro studies are often advanced to in vivo evaluation. These studies typically involve animal models, such as mice bearing tumor xenografts, to assess the anti-tumor efficacy of the derivatives. nih.gov In these models, parameters like tumor volume and weight are monitored throughout the treatment period. nih.gov Immunohistochemical (IHC) staining of tumor tissues is also used to analyze the expression of key biomarkers related to proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), providing mechanistic insights in a whole-organism context. nih.gov

Anti-Cancer Activities and Molecular Mechanisms

Derivatives of the benzothiazole (B30560) scaffold have emerged as a significant class of compounds in the development of novel anti-tumor agents, demonstrating activity against a range of cancer cell lines, including those of the breast, colon, and ovaries. asianpubs.orgmdpi.com

Kinase Inhibition Profiles

Protein kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. scilit.com Certain benzothiazole derivatives have been identified as potent kinase inhibitors.

One notable example is the inhibition of Mycobacterium tuberculosis shikimate kinase (Mtb-SK) by a benzothiazole derivative. Mtb-SK is essential for the survival of the microbe. nih.gov In one study, a benzothiazole compound demonstrated significant inhibition of the Mtb-SK enzyme with an IC₅₀ value of 10.69 ± 0.9 µM. nih.gov Mechanistic studies revealed that this inhibitor binds to an allosteric site on the enzyme, which is a significant finding as allosteric inhibition can offer greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of kinases. nih.gov While this specific target is for tuberculosis, it demonstrates the potential of the benzothiazole scaffold to inhibit kinase activity. Other research has identified derivatives that are potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. nih.gov

DNA Intercalation Studies

Targeting DNA is a well-established anti-cancer strategy. Some benzothiazole derivatives have been shown to interact with DNA, contributing to their cytotoxic effects. Studies on 2-(4-aminophenyl) benzothiazole (BTA) derivatives have indicated that they can interact with the minor groove of the DNA helix. mdpi.com

Furthermore, research on closely related compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole suggests a mechanism involving metabolic activation by cytochrome P450 1A1 (CYP1A1). nih.gov This activation is believed to generate a reactive electrophilic intermediate, possibly a nitrenium ion, which then forms covalent DNA adducts in sensitive cancer cells. nih.gov This formation of DNA adducts leads to DNA damage, a critical step in triggering cell death pathways. nih.gov Additionally, hybrid molecules combining benzothiazole with known DNA-intercalating agents like naphthalimide have been synthesized and evaluated. nih.gov

Below is a table summarizing the activity of selected naphthalimide-benzothiazole derivatives against various cancer cell lines. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) |

| Naphthalimide Derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 |

| A549 (Lung) | 4.074 ± 0.3 | |

| MCF-7 (Breast) | 7.91 ± 0.4 | |

| Naphthalimide Derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 |

| A549 (Lung) | 3.89 ± 0.3 | |

| MCF-7 (Breast) | 5.08 ± 0.3 |

Microtubule Dynamics Interference

Based on the conducted literature search, no studies were found that specifically investigate the interference of this compound derivatives with microtubule dynamics.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Benzothiazole derivatives have been shown to effectively trigger this process in cancer cells through multiple pathways. nih.gov

One major mechanism is the induction of the mitochondrial intrinsic pathway of apoptosis. nih.gov This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, including the effector caspase-3. nih.gov The activation of cleaved caspase-3 is a key marker of apoptosis and has been observed in tumor tissues treated with benzothiazole derivatives. nih.gov The end result of this pathway is DNA degradation, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Furthermore, studies have demonstrated that these compounds can cause cell cycle arrest, specifically increasing the population of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov This effect on the cell cycle is often linked to the DNA damage response initiated by the compounds. nih.gov

Anti-Microbial Activities

The benzothiazole nucleus is a versatile pharmacophore that also confers significant anti-microbial properties. Derivatives have been evaluated against a wide spectrum of pathogens, including bacteria and fungi. nih.govresearchgate.net

The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.net A key mechanism of action identified is the inhibition of the enzyme uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). researchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target. Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of the E. coli MurB enzyme. researchgate.net

In the fight against tuberculosis, a benzothiazole derivative was identified as a potent inhibitor of Mycobacterium tuberculosis shikimate kinase (Mtb-SK), an enzyme absent in mammals, with an IC₅₀ value of 10.69 µM. nih.gov

In terms of antifungal activity, benzothiazole derivatives have shown efficacy against various fungal strains, including Candida albicans. nih.govscilit.com The proposed mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Azo dye based benzothiazole (4b) | Salmonella typhimurium | 25–50 | researchgate.net |

| Klebsiella pneumoniae | 25–50 | researchgate.net | |

| Thiazolidin-4-one benzothiazole (8a-d) | Pseudomonas aeruginosa | 90-180 | researchgate.net |

| Escherichia coli | 90-180 | researchgate.net | |

| 2,6-disubstituted benzothiazole (130a-c) | Moraxella catarrhalis | 4 | researchgate.net |

| Heteroarylated benzothiazole (2d) | Candida albicans (Fungus) | 60-470 | nih.gov |

| Heteroarylated benzothiazole (2j) | Escherichia coli | 230-940 | nih.gov |

Antibacterial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have been crucial in identifying the substitutions that enhance this activity.

For instance, the synthesis of 7-chloro-6-fluoro-N-[(1E)-(4-substitutedphenyl)methylidene]-1,3-benzothiazole-2-amine derivatives has yielded compounds effective against Escherichia coli and Staphylococcus aureus. Another study highlighted that N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) showed broad-spectrum activity against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml. rsc.org This particular compound was most potent against S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org

Research has shown that the presence of electron-withdrawing groups, such as nitro (NO2), and halogens like chlorine (Cl) and fluorine (F), can enhance antibacterial efficacy. rsc.org For example, compounds with chloro and fluoro substitutions on the phenyl ring demonstrated significant inhibitory potential against E. faecalis and E. coli. rsc.org Specifically, substitutions at the 5th and 7th positions of the benzothiazole ring with groups like methyl and bromo have been shown to augment antibacterial action. nih.gov Conjugates of benzothiazole and N-acetyl-glucosamine with a 4-chloro substitution on the benzothiazole moiety also showed enhanced antibacterial activity. nih.gov

| Derivative Class | Tested Bacteria | Efficacy Highlights |

| 7-chloro-6-fluoro-N-[(1E)-(4- substitutedphenyl) methylidene]-1, 3-benzothiiazole-2-amine | Escherichia coli, Staphylococcus aureus | Effective against both Gram-positive and Gram-negative bacteria. |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamides | S. aureus, E. coli, S. typhi, K. pneumoniae | Broad-spectrum activity with MIC values as low as 3.91 µg/ml. rsc.org |

| Benzothiazole derivatives with electron-withdrawing groups (NO2, Cl, F) | E. faecalis, E. coli | Potent inhibitory efficacy. rsc.org |

| Benzothiazole derivatives with 7-methyl or 7-bromo substitution | S. aureus, Bacillus subtilis, E. coli | Enhanced antibacterial action. nih.gov |

| Benzothiazole-N-acetyl-glucosamine conjugates (4-chloro substituted) | S. aureus, E. coli | Equipotent activity to ampicillin (B1664943) (MIC = 6.25 μg/ml). nih.gov |

Antifungal Spectrum and Efficacy

The investigation into this compound derivatives has revealed significant potential for antifungal applications. These compounds have been tested against various pathogenic fungi, with notable efficacy against species like Candida albicans and Aspergillus flavus. asianpubs.orgrsc.org

A study focused on C-6 methyl, 7-chloro, and 2-amino substituted benzothiazoles resulted in derivatives with potent antifungal activity against C. albicans. scitechjournals.com Two compounds from this series, D-02 and D-08, were highlighted for their potent effects. scitechjournals.com The research involved replacing the chlorine at the 7th position with various nitroanilines. scitechjournals.com

Further research has indicated that the presence of a chlorine substituent on the benzothiazole ring is more effective for antifungal activity compared to a methoxy (B1213986) substituent. researchgate.net For example, a derivative with a chlorine substitution showed a Minimum Inhibitory Concentration (MIC) of 7.81 µg/ml against C. krusei. researchgate.net The introduction of an electron-withdrawing group like a nitro group at the 6th position, combined with chloro or fluoro substitutions on an attached aromatic amine, also resulted in moderate antifungal activity. humanjournals.com

| Derivative Class | Tested Fungi | Efficacy Highlights |

| 7-alkyl/aryl amino-6-fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazoles | Candida albicans, Aspergillus flavus | Shows antifungal activity against these species. asianpubs.org |

| C-6 methyl, 7-chloro substituted benzothiazole derivatives (D-02, D-08) | Candida albicans | Potent antifungal activity observed. scitechjournals.com |

| Benzothiazole derivatives with chlorine substituents | C. albicans, C. glabrata, C. krusei | More effective than methoxy-substituted compounds; MIC of 7.81 µg/ml against C. krusei. researchgate.net |

| 6-nitro substituted benzothiazole derivatives with chloro/fluoro substituted amines | Candida albicans | Exhibited moderate antifungal activity. humanjournals.com |

Anti-Inflammatory and Analgesic Research

Benzothiazole derivatives are recognized for their anti-inflammatory and analgesic potential. jchemrev.comresearchgate.net Research in this area has led to the synthesis of novel compounds with significant activity, sometimes comparable to or exceeding that of established drugs. researchgate.netnih.gov

A recent study designed and synthesized twenty-five new benzothiazole compounds, identifying 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) as a particularly active agent. nih.gov This compound significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α. nih.gov The lead compound for this series was 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine. nih.gov

In another study, a 7-chloroindolylbenzothiazole derivative was identified as the most effective analgesic agent in its series, with an inhibition percentage of 69.2%. jchemrev.com This highlights the role of specific substitutions in tuning the biological activity of the benzothiazole core.

| Derivative | Activity Type | Key Findings |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | Anti-inflammatory | Significantly lowers levels of inflammatory cytokines IL-6 and TNF-α. nih.gov |

| 7-chloroindolylbenzothiazole derivative | Analgesic | Showed the most effective analgesic activity in its series (69.2% inhibition). jchemrev.com |

Other Investigated Biological Activities

Beyond the well-documented antibacterial, antifungal, and anti-inflammatory properties, derivatives of the this compound scaffold have been explored for a variety of other therapeutic applications. jchemrev.com

Antiviral Properties

The benzothiazole framework is pivotal in the development of antiviral drugs. nih.gov A review of benzothiazole-based antiviral agents highlighted a 6-chlorobenzothiazole derivative linked to a coumarin (B35378) ring as a promising anti-HIV agent. nih.gov This compound demonstrated potent antiviral activity against the wild-type HIV-1 strain with an EC50 value of less than 7 μg/ml. nih.gov Structure-activity relationship studies indicated that substitutions on the coumarin and phenyl rings could modulate this activity. nih.gov Other benzothiazole derivatives have been investigated for activity against viruses like the dengue virus and tobacco mosaic virus. mdpi.comresearchgate.net

Antitubercular Efficacy

The fight against tuberculosis has also benefited from research into benzothiazole derivatives. jchemrev.comresearchgate.net While direct studies on this compound derivatives are emerging, related structures have shown promise. In one study, a seed benzothiazole molecule was identified in a screen against Mycobacterium tuberculosis. nih.gov Further work on benzothiazole urea (B33335) derivatives, including those with chloro-substituents, showed that some compounds were capable of killing replicating M. tuberculosis with complete sterilization of cultures at 100 μM after 21 days. nih.gov Although metabolic stability was a challenge, the bactericidal properties of the series were deemed attractive for further development. nih.gov

Antimalarial Investigations

Benzothiazole derivatives are considered promising substances for the treatment of malaria. nih.gov A systematic review confirmed their potential, with 232 substances identified as having potent antiplasmodial activity. nih.gov Structure-activity relationship studies are crucial in this field. nih.gov Research on 2-substituted 6-nitro- and 6-amino-benzothiazoles, which are structurally related to the target compound, has been conducted. researchgate.net These studies, using both in vitro and in vivo models, have identified derivatives with specific antimalarial properties that warrant further investigation. researchgate.net Additionally, benzothiazole hydrazones have been synthesized and shown to act as iron chelators, inhibiting parasite growth both in vitro and in vivo. nih.govresearchgate.net

Anticonvulsant Studies

The benzothiazole nucleus is a significant scaffold in medicinal chemistry, with various derivatives being investigated for their anticonvulsant properties. Research has focused on synthesizing and evaluating these compounds through preclinical screening models, primarily the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help identify agents effective against generalized tonic-clonic seizures and absence seizures, respectively.

A series of 7-alkoxy nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazol-3(2H)-ones demonstrated notable anticonvulsant activity. nih.gov Among these, compounds with smaller alkoxy groups at the 7-position of the benzothiazole ring were particularly effective. Specifically, 7-propoxy nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazol-3(2H)-one (4c) and 7-butoxy nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazol-3(2H)-one (4d) showed high activity in the MES-induced tonic extension test, with median effective dose (ED₅₀) values of 11.4 mg/kg and 13.6 mg/kg, respectively. nih.gov Further investigation into the mechanisms suggested that the anticonvulsant effects of these derivatives may be mediated through the GABAergic system. nih.gov

In another study, a series of 2-[(6-substituted benzo[d]thiazol-2-ylcarbamoyl)methyl]-1-(4-substituted phenyl)isothiourea derivatives (4a-y) were synthesized and evaluated. nih.gov The most active compounds from this series were effective in both the MES and scPTZ models. nih.gov Molecular docking studies suggested that these compounds likely interact with the GABA-A receptor, indicating that their mechanism of action may involve both modulation of GABAergic transmission and inhibition of voltage-gated ion channels. nih.gov Similarly, other research has explored 7-phenyl-6,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones, with the most promising compound (1i) showing a significant ED₅₀ value of 19.7 mg/kg in the MES test. nih.gov The activity of this compound in various chemical-induced seizure models suggests it has a broad spectrum of action. nih.gov

These studies underscore the potential of the benzothiazole scaffold in developing novel anticonvulsant agents. The introduction of various substituents and heterocyclic rings, such as triazole, allows for the fine-tuning of activity and exploration of different mechanistic pathways.

Table 1: Anticonvulsant Activity of Selected Benzothiazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

| 7-propoxy nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazol-3(2H)-one (4c) | MES | 11.4 | nih.gov |

| 7-butoxy nih.govresearchgate.netnih.govtriazolo[3,4-b]benzothiazol-3(2H)-one (4d) | MES | 13.6 | nih.gov |

| 7-(substituted-phenyl)-6,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-one (1i) | MES | 19.7 | nih.gov |

| 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide | MES | >100 (87.5% protection) | nih.gov |

| Indole derivative with 2-chloro substitution (76a) | MES | >15 (90% protection) | nih.gov |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous diseases. nih.gov Benzothiazole derivatives have emerged as a class of compounds with significant antioxidant potential, capable of scavenging free radicals and reducing oxidative damage. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearchgate.net

The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov The FRAP assay, on the other hand, evaluates the capacity of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govnih.gov

Research into a series of benzothiazole-2-carboxamides revealed that a trihydroxy substituted derivative (compound 29) was a particularly potent antioxidant, showing significantly greater activity than the standard butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. researchgate.net This compound also demonstrated the ability to reduce ROS levels within tumor cells. researchgate.net Other studies on phenolic thiazoles have also identified compounds with strong radical scavenging properties against DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with some derivatives showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant ascorbic acid. semanticscholar.org

Table 2: In Vitro Antioxidant Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | DPPH | More potent than BHT | researchgate.net |

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | FRAP | More potent than BHT | researchgate.net |

| Phenolic Thiazole (B1198619) (5a) | ABTS Radical Scavenging | IC₅₀ < Ascorbic Acid | semanticscholar.org |

| Phenolic Thiazole (5b) | ABTS Radical Scavenging | IC₅₀ < Ascorbic Acid | semanticscholar.org |

| Phenolic Thiazole (7b) | ABTS Radical Scavenging | IC₅₀ < Ascorbic Acid | semanticscholar.org |

| Phenolic Thiazole (8a) | ABTS Radical Scavenging | IC₅₀ < Ascorbic Acid | semanticscholar.org |

| Phenolic Thiazole (8b) | ABTS Radical Scavenging | IC₅₀ < Ascorbic Acid | semanticscholar.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Activity

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. mdpi.com For instance, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity. mdpi.com

In a study on novel benzothiazole derivatives, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) demonstrated significant inhibition of the proliferation of human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549, H1299) cell lines. nih.gov This suggests that the presence of the electron-withdrawing nitro group on the benzyl (B1604629) substituent enhances the anticancer activity. The same study also synthesized and evaluated other derivatives with different substituents on the benzyl ring, such as a fluoro group (B5) and dimethoxy groups (B6), which showed varying degrees of activity. nih.gov

Another study on 2-amino benzothiazoles as bactericidal agents against Mycobacterium tuberculosis explored the effect of a chloro-substituent at position 4. nih.gov This modification increased the activity against the LepB-UE strain and reduced cytotoxicity. nih.gov However, adding chloro-substituents at positions 5, 6, and 7 on a benzoxazole (B165842) core, a related heterocyclic system, did not improve selectivity and reduced biological activity. nih.gov This highlights the sensitive nature of substituent positioning on the biological outcome.

The introduction of a fluorine atom to the benzothiazole structure is known to enhance desirable pharmacological properties such as increased biological half-life, better binding to target receptors, and enhanced lipophilicity. researchgate.net This general principle is relevant to the 7-Chloro-benzothiazol-6-ylamine core, suggesting that further fluorination could be a viable strategy for activity modulation.

| Compound/Derivative | Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Benzothiazole derivative | Nitro or Cyano group | C-6 | Increased antiproliferative activity | mdpi.com |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | 4-nitrobenzyl | N at position 2 | Significant inhibition of A431, A549, and H1299 cancer cell proliferation | nih.gov |

| Benzothiazole derivative | Chloro | Position 4 | Increased activity against M. tuberculosis LepB-UE strain and reduced cytotoxicity | nih.gov |

| Benzoxazole derivative | Chloro | Positions 5, 6, and 7 | Reduced biological activity and no improvement in selectivity | nih.gov |

| Benzothiazole derivative | Fluorine | General | Enhanced pharmacological properties (half-life, receptor binding, lipophilicity) | researchgate.net |

Positional Isomerism and Pharmacological Efficacy

The pharmacological efficacy of benzothiazole derivatives is highly dependent on the specific arrangement of substituents, a concept known as positional isomerism. While direct comparative studies on the pharmacological efficacy of this compound and its positional isomers are not extensively detailed in the reviewed literature, the importance of isomerism is a well-established principle in medicinal chemistry.

For example, the relative positions of the chloro and amino groups on the benzothiazole ring can significantly impact the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, govern how the molecule interacts with its biological target.

A study on the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole from 3-chloro-4-fluoro aniline (B41778) highlights the specific synthetic routes required to obtain a particular positional isomer. derpharmachemica.com This underscores the chemical distinction between different isomers. The specific placement of the chloro group at position 7 and the amino group at position 6 in this compound defines its unique chemical identity and, consequently, its biological activity profile.

Further research is required to systematically evaluate the pharmacological efficacy of all possible positional isomers of chloro-amino-benzothiazole to establish a comprehensive understanding of their structure-activity relationships.

Hybrid Molecule Design and Enhanced Activity

A promising strategy to enhance the therapeutic potential of bioactive scaffolds like benzothiazole is the design of hybrid molecules. This approach involves covalently linking two or more pharmacophores to create a single molecule with potentially synergistic or additive biological activities.

A notable example is the development of new quinoline-urea-benzothiazole hybrids as antitubercular agents. nih.govnih.gov These hybrid compounds were designed to incorporate the structural features of the antitubercular drug bedaquiline (B32110) (a quinoline (B57606) derivative) and the efflux pump inhibitory properties of some 2-aminothiazoles. nih.gov The hybridization of the quinoline, urea (B33335), and benzothiazole scaffolds resulted in a synergistic relationship, with the hybrid molecules exhibiting vastly improved activities compared to the individual components. nih.gov

Specifically, a series of 25 new benzothiazole-urea-quinoline hybrid compounds were synthesized and evaluated for their antitubercular activity. nih.gov Many of these compounds showed promising activity with minimal cytotoxicity. nih.gov This demonstrates the potential of using the this compound scaffold as a building block in the design of novel hybrid molecules with enhanced therapeutic efficacy.

| Hybrid Molecule Type | Scaffolds Combined | Targeted Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-Urea-Benzothiazole Hybrids | Quinoline, Urea, Benzothiazole | Antitubercular | Synergistic activity, vastly improved compared to individual scaffolds. Many compounds showed promising activity with minimal cytotoxicity. | nih.govnih.gov |

| Benzothiazole-Azetidinone Hybrids | Benzothiazole, Azetidinone | Anti-inflammatory, Anti-diabetic, Anti-oxidant, Anti-microbial | Novel series of azetidinone derivatives synthesized from pyrazolo-benzothiazoles showed a range of biological activities. | derpharmachemica.com |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure and reactivity of 7-Chloro-benzothiazol-6-ylamine at the atomic and electronic levels.

Electronic Structure Analysis

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of benzothiazole (B30560) derivatives. These calculations can determine optimized molecular geometry, atomic charges, and the distribution of electron density. The molecular electrostatic potential (MESP) surface is a key outcome of this analysis, indicating the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For molecules like this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the amino group, are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.

Reactivity Predictions

Global reactivity descriptors, derived from the energies of the frontier orbitals, are used to predict the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For instance, a higher electrophilicity index suggests a molecule is a good electrophile. While specific values for this compound are not documented in the reviewed literature, the presence of the electron-withdrawing chlorine atom and the thiazole ring would contribute to its electrophilic character.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition. Studies on various benzothiazole derivatives have demonstrated their potential to interact with a range of protein targets, including enzymes like dihydroorotase and protein kinases. nih.gov

In a typical docking study involving a benzothiazole derivative, the ligand is placed in the active site of the protein, and its possible binding conformations are scored based on factors like intermolecular energies and geometric complementarity. The interactions often involve hydrogen bonds between the heteroatoms of the benzothiazole core and amino acid residues in the protein's active site. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. The chloro group can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. nih.gov Furthermore, the aromatic benzothiazole ring system can form π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. For benzothiazole derivatives, QSAR studies have been conducted to predict their antibacterial and other biological activities. researchgate.net

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). While a specific QSAR model for this compound is not available, its molecular descriptors could be calculated and used within a relevant, validated QSAR model for benzothiazoles to predict its potential activity. The predictive power of such models is highly dependent on the quality and diversity of the training set of compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of active compounds typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For benzothiazole derivatives, a pharmacophore model might include a hydrogen bond acceptor (the thiazole nitrogen), a hydrogen bond donor (the amino group), and an aromatic ring feature. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This approach allows for the rapid identification of potential hit compounds for further experimental testing. While no specific pharmacophore model for this compound has been reported, its structural features could be used to develop such a model in the context of a series of structurally related active compounds. nih.gov

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of the protein-ligand complex, the flexibility of the ligand in the binding site, and the detailed network of interactions that contribute to binding.

Medicinal Chemistry and Drug Discovery Applications

7-Chloro-benzothiazol-6-ylamine as a Precursor in Drug Design

This compound serves as a fundamental building block, or precursor, in the synthesis of more complex molecules with potential therapeutic value. In drug design, a precursor is a starting compound that undergoes a series of chemical reactions to be transformed into a desired active pharmaceutical ingredient. The structure of this compound, featuring a reactive amine group at the 6-position and a chlorine atom at the 7-position on the benzothiazole (B30560) core, offers multiple avenues for chemical elaboration. sigmaaldrich.com

Medicinal chemists utilize this precursor to construct libraries of related compounds by modifying these reactive sites. The amine group, for instance, can readily react with various electrophiles such as acyl chlorides, aldehydes, and alkyl halides to introduce diverse functional groups. nih.govnih.gov These reactions are foundational steps in creating new chemical entities that can be screened for biological activity. The general synthetic utility of aminobenzothiazoles in creating compounds of medical significance is well-documented, forming the basis for developing drugs with activities ranging from anticancer to antifungal. rdd.edu.iq The strategic placement of the chloro and amino groups on the benzothiazole scaffold makes it a versatile synthon for generating novel molecular frameworks aimed at various disease targets. saspublishers.com

Scaffold Derivatization for Lead Compound Identification

Scaffold derivatization is a key strategy in medicinal chemistry for identifying lead compounds—molecules that show promising therapeutic activity and serve as a starting point for further optimization. Starting with a core structure like 7-chloro-benzothiazole, chemists systematically introduce different chemical moieties to explore the structure-activity relationship (SAR). nih.gov

Several common derivatization strategies are applied to benzothiazole scaffolds to generate diverse molecular libraries:

Formation of Schiff Bases and Azetidinones/Thiazolidinones: The primary amine group can be condensed with various aromatic aldehydes to form Schiff bases. These intermediates can then be cyclized with agents like chloroacetyl chloride or thioglycolic acid to yield azetidin-2-ones and thiazolidin-4-ones, respectively. researchgate.net This approach introduces new heterocyclic rings to the core scaffold.

Acylation and Alkylation: The amine group is often acylated, for instance by reacting with chloroacetyl chloride to form an N-(benzothiazol-2-yl)acetamide intermediate. nih.gov This intermediate can then be further reacted with various nucleophiles. nih.gov Similarly, N-alkylation, such as N-benzylation using substituted benzyl (B1604629) halides, is another common technique to add flexible side chains that can interact with biological targets. nih.gov

Synthesis of Fused Heterocycles: The benzothiazole core can be used to construct more complex, fused heterocyclic systems. For example, derivatives can be elaborated to form pyrimido[2,1-b]benzothiazole structures, which have been investigated for their biological activities. mdpi.com

Hydrazide Formation and Cyclization: Amine-containing benzothiazoles can be converted into hydrazide derivatives. These hydrazides are versatile intermediates that can be cyclized to form other heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles, significantly altering the pharmacological profile of the parent scaffold. rdd.edu.iq

Table 1: Derivatization Strategies for Benzothiazole Scaffolds

| Strategy | Reagents | Resulting Structure |

|---|---|---|

| Schiff Base Formation | Aromatic Aldehydes | Imine (-N=CH-Ar) |

| Azetidinone Synthesis | Schiff Base, Chloroacetyl Chloride | β-lactam ring |

| Thiazolidinone Synthesis | Schiff Base, Thioglycolic Acid | Thiazolidin-4-one ring |

| N-Benzylation | Benzyl Halides | N-CH₂-Ar |

| Acetamide Formation | Chloroacetyl Chloride | N-CO-CH₂-Cl |

| Oxadiazole Synthesis | Hydrazide, Carbon Disulfide | 1,3,4-Oxadiazole ring |

These derivatization techniques allow for the systematic modification of the precursor's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for identifying compounds with favorable interactions with biological targets. nih.gov

Optimization of Pharmacological Profiles

Once a lead compound is identified through initial screening, the next step is to optimize its pharmacological profile to enhance efficacy and selectivity while minimizing potential off-target effects. This is achieved through fine-tuning the lead's structure by making small, strategic chemical modifications. Research on derivatives of 6-chlorobenzothiazole, a close structural isomer of the title compound, provides clear examples of this process. nih.gov

In one study, a series of N-benzyl-6-chlorobenzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.gov The optimization process involved introducing different substituents onto the benzyl ring to observe the impact on biological activity. For example, the introduction of a nitro group at the para-position of the benzyl ring (Compound B7) resulted in a significant increase in anticancer activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. nih.gov This compound also demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov

Conversely, other substitutions led to different activity profiles. The introduction of fluorine or dimethoxy groups on the benzyl ring (Compounds B5 and B6) also yielded compounds with biological activity, but the 4-nitro substitution in B7 was identified as the most potent for inhibiting cancer cell proliferation. nih.gov This systematic modification and subsequent biological testing are central to optimizing a lead compound's profile for a specific therapeutic purpose.

Table 2: Pharmacological Profile of Selected 6-Chlorobenzothiazole Derivatives

| Compound ID | Substitution on Benzyl Ring | Key Biological Activity Noted | Reference |

|---|---|---|---|

| B5 | 3-Fluoro | Inhibited cancer cell proliferation. | nih.gov |

| B6 | 3,5-Dimethoxy | Inhibited cancer cell proliferation. | nih.gov |

| B7 | 4-Nitro | Significantly inhibited proliferation of A431 and A549 cells; induced apoptosis. | nih.gov |

| B8 | Unsubstituted | Base compound for comparison. | nih.gov |

This iterative process of synthesis and evaluation allows medicinal chemists to build a detailed structure-activity relationship (SAR), providing a roadmap for designing more effective and selective drug candidates. nih.govnih.gov

Development of Novel Therapeutic Agents

The ultimate goal of leveraging precursors like this compound is the development of novel therapeutic agents to treat human diseases. The versatility of the benzothiazole scaffold has led to the discovery of derivatives with a wide range of potential applications. nih.govnih.gov

Anticancer Agents: The benzothiazole scaffold is a cornerstone in the development of new anticancer drugs. nih.gov As highlighted previously, derivative B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) emerged from a targeted synthesis campaign as a potent agent against several cancer cell lines, including A431 and A549. nih.gov Other studies have identified substituted benzothiazole derivatives with significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. nih.gov The anticancer activity is highly dependent on the nature and position of substituents on the benzothiazole and its appended groups. nih.gov

Anti-inflammatory and Analgesic Agents: Researchers have successfully synthesized benzothiazole derivatives with notable anti-inflammatory and analgesic properties. researchgate.net In some cases, these compounds have shown efficacy comparable to standard drugs but with potentially fewer side effects, such as reduced ulcerogenic potential. researchgate.net Molecular docking studies have suggested that some of these agents may act by inhibiting cyclooxygenase (COX) enzymes, a key target in inflammation. researchgate.net

Antifungal Agents: The search for new antifungal therapies has also utilized the benzothiazole scaffold. Derivatives incorporating thiazolidinone and other heterocyclic moieties have been synthesized from chloro-substituted aminobenzothiazoles and have demonstrated significant activity against fungal pathogens like Candida glabrata and Aspergillus niger. rdd.edu.iqresearchgate.net

Agents for Neurodegenerative Diseases: More complex, multi-functional ligands based on the benzothiazole structure have been designed to tackle multifaceted diseases like Alzheimer's. nih.govrsc.org For instance, novel benzothiazole-piperazine hybrids have been developed that exhibit multiple therapeutic actions: they inhibit acetylcholinesterase (an enzyme involved in memory), prevent the aggregation of amyloid-beta plaques (a hallmark of Alzheimer's), and protect neurons from oxidative stress. nih.govrsc.orgnih.gov One such lead compound significantly improved cognition in preclinical models, marking it as a promising candidate for further development. rsc.org

Table 3: Therapeutic Areas for Benzothiazole Derivatives

| Therapeutic Area | Example Compound Class | Target/Mechanism of Action | Reference |

|---|---|---|---|

| Oncology | N-benzyl-6-chlorobenzothiazoles | Proliferation inhibition, Apoptosis induction in A431 & A549 cells | nih.gov |

| Inflammation | Substituted arylthiazolidinones | Analgesic and anti-inflammatory activity, potential COX inhibition | researchgate.netresearchgate.net |

| Infectious Disease | Thiazolidinone derivatives | Antifungal activity against C. glabrata, A. niger | rdd.edu.iq |

| Neurology | Benzothiazole-piperazine hybrids | Acetylcholinesterase inhibition, Anti-amyloid aggregation | nih.govrsc.org |

This diverse range of applications underscores the importance of this compound and related structures as foundational elements in the ongoing quest for new and improved medicines.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Benzothiazole (B30560) Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and development for benzothiazole derivatives, including 7-Chloro-benzothiazol-6-ylamine. These computational tools can accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties.

Furthermore, AI algorithms can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. This predictive capability allows for the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline. The integration of AI and ML will undoubtedly streamline the journey from initial concept to a potential therapeutic agent for derivatives of this compound.

Table 1: Application of AI/ML in Benzothiazole Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential hits. | Rapid identification of novel derivatives with desired biological activities. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | Prioritization of synthetic targets and optimization of lead compounds. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. | Early-stage filtering of compounds with poor drug-like properties. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Design of entirely new this compound derivatives with enhanced efficacy and safety. |

Exploration of Novel Biological Targets

Research into benzothiazole derivatives has revealed their interaction with a multitude of biological targets, leading to a wide range of therapeutic applications. For this compound, future research will likely focus on identifying and validating novel biological targets to expand its therapeutic potential.

Given the known activities of other substituted benzothiazoles, promising areas of investigation for this compound and its derivatives include:

Kinase Inhibition: Many benzothiazoles have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Investigating the effect of this compound on specific kinases could unveil new avenues for anticancer therapies.

Enzyme Inhibition: Benzothiazoles have been found to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases, which are implicated in neurodegenerative diseases. researchgate.net Exploring the inhibitory potential of this compound against these and other enzymes could lead to treatments for conditions like Alzheimer's and Parkinson's disease. researchgate.net

Antimicrobial Targets: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. sigmaaldrich.com Research could focus on identifying specific microbial enzymes or cellular processes that are inhibited by this compound, paving the way for the development of new anti-infective agents. sigmaaldrich.com

Green Synthesis Advancements and Sustainable Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. Future research on this compound will benefit from the development of more sustainable and efficient synthetic methods.

Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions and the use of hazardous solvents and reagents. researchgate.net Green chemistry approaches aim to address these issues through:

Use of Greener Solvents: Replacing toxic organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netnih.gov

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. nih.gov This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high selectivity. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often in the absence of a solvent. researchgate.net

One-Pot Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single vessel, reducing the need for intermediate purification steps and minimizing waste. sigmaaldrich.com

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more economically viable and environmentally friendly. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzothiazoles

| Parameter | Conventional Methods | Green Synthesis Methods |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents. | Water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netnih.gov |

| Reaction Conditions | Often require high temperatures and pressures. | Milder conditions, often at room or slightly elevated temperatures. nih.gov |

| Catalysts | May use stoichiometric amounts of toxic reagents. | Catalytic amounts of reusable and non-toxic catalysts. nih.gov |

| Energy Consumption | Can be energy-intensive. | Often lower due to faster reactions and milder conditions. researchgate.net |

| Waste Generation | Can produce significant amounts of waste. | Reduced waste generation due to higher atom economy. researchgate.net |

Multi-Targeted Drug Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. researchgate.net A promising therapeutic approach is the development of multi-targeted ligands, single molecules designed to interact with several targets simultaneously. researchgate.netnih.gov This strategy can offer improved efficacy and a reduced likelihood of drug resistance compared to single-target drugs.

The benzothiazole scaffold is an ideal platform for the design of multi-targeted agents due to its versatile chemical nature, which allows for the incorporation of various pharmacophoric features. rdd.edu.iq For this compound, future research could explore the design of hybrid molecules that combine its core structure with other pharmacophores known to interact with different disease-related targets.

For example, in the context of Alzheimer's disease, a derivative of this compound could be designed to inhibit both cholinesterase and monoamine oxidase B, two key enzymes involved in the disease's progression. researchgate.net Such a multi-targeted approach could provide a more comprehensive therapeutic effect. researchgate.net

Advanced Analytical Techniques for Complex Biological Matrices

To fully understand the therapeutic potential and pharmacokinetic profile of this compound and its derivatives, the development of advanced analytical techniques for their detection and quantification in complex biological matrices is crucial.

Future research will likely focus on the application of highly sensitive and selective analytical methods, such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used for the quantification of drugs and their metabolites in biological samples like plasma, urine, and tissues.

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the routine analysis and quality control of this compound in pharmaceutical formulations.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable tool for the analysis of small molecules in complex mixtures.

These advanced analytical methods will be essential for preclinical and clinical studies to determine the absorption, distribution, metabolism, and excretion of this compound, providing critical data for its development as a therapeutic agent. A study on the determination of benzothiazole derivatives in fish has demonstrated the use of ultrahigh-performance liquid chromatography-high resolution mass spectrometry for sensitive detection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-chloro-benzothiazol-6-ylamine, and what key reagents are involved?

- Answer : The synthesis typically begins with 3-chloro-4-fluoroaniline as the starting material. After diazotization and cyclization, 7-chloro-6-fluoro-2-aminobenzothiazole is formed. Subsequent reactions may involve refluxing with chloroacetyl chloride in ethanol to introduce functional groups, followed by purification via recrystallization (e.g., using methanol). Key reagents include triethylamine, DMF, and chloroacetyl chloride. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) as the mobile phase .

Q. Which spectroscopic methods are essential for confirming the structure of this compound derivatives?

- Answer :

- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3454 cm⁻¹ and C=O at ~1637 cm⁻¹).

- ¹H-NMR : Reveals proton environments (e.g., singlet at 8.4 ppm for –NH groups in CDCl₃).

- Melting point determination : Validates purity.

These methods, combined with TLC, ensure structural integrity and purity .

Q. How are in vitro biological activities (e.g., antimicrobial, anthelmintic) screened for benzothiazole derivatives?

- Answer :

- Antimicrobial assays : Test against bacterial/fungal strains using agar diffusion or broth dilution methods, comparing inhibition zones to standard drugs.

- Anthelmintic activity : Screen against Pheretima posthuma (earthworms) by observing paralysis or death times.

Data are analyzed using statistical thresholds (e.g., p < 0.05 for significance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

- Answer :

- Reflux time : Extend beyond 2–4 hours for incomplete reactions (monitored via TLC).

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalysts : Introduce triethylamine to neutralize HCl byproducts during amidation.

- Purification : Optimize recrystallization solvents (e.g., methanol vs. ethanol) based on compound solubility .

Q. What experimental design principles should guide in vivo pharmacological evaluations (e.g., analgesic, anti-inflammatory) of benzothiazole derivatives?

- Answer :

- Animal models : Use established protocols (e.g., carrageenan-induced paw edema for anti-inflammatory activity).

- Dosage ranges : Test multiple concentrations to establish dose-response relationships.

- Controls : Include positive (e.g., aspirin) and negative controls.

- Statistical analysis : Apply ANOVA or t-tests with significance thresholds (p < 0.01 or lower) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar benzothiazole derivatives?

- Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro or amino groups) and correlate changes with activity.

- Bioavailability assays : Measure solubility, permeability, and metabolic stability to explain discrepancies between in vitro and in vivo results.

- Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What methodologies are recommended for integrating computational chemistry into the study of this compound derivatives?

- Answer :

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).

- QSAR models : Develop quantitative relationships between structural descriptors and observed activities.

Validate predictions with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.